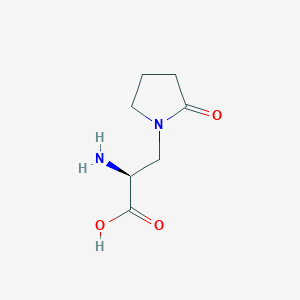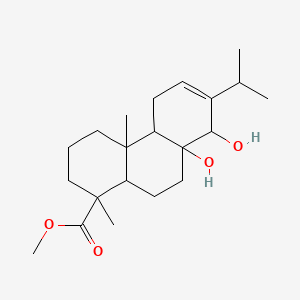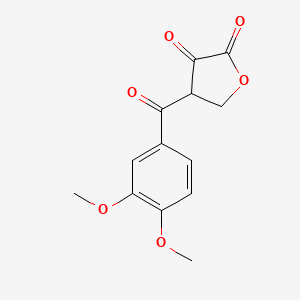
1-Iodo-2,3,4,5-tetramethylbenzene;2-methyl-3-(propyldisulfanyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methyl-3-(propyldisulfanyl)furan are two distinct organic compounds with unique structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-Methyl-3-(propyldisulfanyl)furan is a heterocyclic compound containing a furan ring substituted with a methyl group and a propyldisulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
2-Methyl-3-(propyldisulfanyl)furan: can be synthesized by reacting 2-methylfuran with propyl disulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, and the product is isolated by distillation or extraction .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
2-Methyl-3-(propyldisulfanyl)furan: undergoes:
Substitution Reactions: The propyldisulfanyl group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atoms in the disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, dithiothreitol.
Major Products
1-Iodo-2,3,4,5-tetramethylbenzene: Substituted benzene derivatives, carboxylic acids, aldehydes.
2-Methyl-3-(propyldisulfanyl)furan: Substituted furan derivatives, sulfoxides, sulfones, thiols.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with specific electronic properties.
2-Methyl-3-(propyldisulfanyl)furan: is used in:
Biochemistry: As a probe to study disulfide bond formation and reduction in proteins.
Pharmaceuticals: In the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
1-Iodo-2,3,4,5-tetramethylbenzene: exerts its effects primarily through electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
2-Methyl-3-(propyldisulfanyl)furan: interacts with biological molecules through its disulfide bond, which can undergo redox reactions, forming or breaking disulfide bonds in proteins, thus affecting their structure and function .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds like iodobenzene and 1-iodo-2,4,6-trimethylbenzene. Its uniqueness lies in the specific substitution pattern of the methyl groups, which affects its reactivity and physical properties .
2-Methyl-3-(propyldisulfanyl)furan: is comparable to other disulfide-containing heterocycles like 2-methyl-3-(ethyldisulfanyl)furan and 2-methyl-3-(butyldisulfanyl)furan. Its distinctiveness comes from the length and structure of the propyldisulfanyl group, influencing its chemical behavior and applications .
Properties
Molecular Formula |
C18H25IOS2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-methyl-3-(propyldisulfanyl)furan |
InChI |
InChI=1S/C10H13I.C8H12OS2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-6-10-11-8-4-5-9-7(8)2/h5H,1-4H3;4-5H,3,6H2,1-2H3 |
InChI Key |
JCTOIHHKBZQEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC1=C(OC=C1)C.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)




![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)
![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)



